2-(Pyridin-2-yl)acetyl chloride

Description

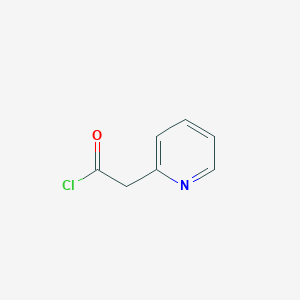

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZMVURYVHXGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-2-yl)acetyl Chloride: Core Properties and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Pyridin-2-yl)acetyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Core Properties

This compound is a reactive chemical intermediate characterized by a pyridine ring attached to an acetyl chloride moiety.[1] This structure imparts a high degree of electrophilicity to the carbonyl carbon, making it a versatile reagent for acylation reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [1][2][3] |

| Molecular Weight | 155.58 g/mol | [1][3] |

| CAS Number | 144659-13-2 | [1][2] |

| IUPAC Name | 2-pyridin-2-ylacetyl chloride | [1] |

| Appearance | Yellowish liquid | [2] |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | [2] |

| Solubility | N/A | [2] |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)Cl | [1] |

| InChI Key | JMZMVURYVHXGKK-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Profile

The reactivity of this compound is dominated by its acyl chloride functional group, which is highly susceptible to nucleophilic attack.[1][3] This reactivity makes it an excellent acylating agent.

Key reactions include:

-

Reaction with Alcohols: It readily reacts with alcohols to form esters, releasing hydrogen chloride as a byproduct.[1]

-

Reaction with Amines: It reacts with amines to form amides.[3]

-

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(pyridin-2-yl)acetic acid and hydrochloric acid.[3][4] This moisture sensitivity necessitates handling under inert and dry conditions.[4]

The nitrogen atom in the pyridine ring influences the compound's electronic properties and reactivity compared to its carbocyclic analog, benzoyl chloride.[3]

Synthesis and Experimental Protocols

Synthesis Workflow

The most common method for the synthesis of this compound involves the reaction of 2-(pyridin-2-yl)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

General Experimental Protocol for Acylation

The following is a generalized protocol for the acylation of a nucleophile (e.g., an alcohol or amine) using this compound.

-

Preparation: Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled mixture with stirring.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various therapeutic agents.[2][3] Its derivatives have been investigated for their potential as anti-inflammatory and anti-fibrotic drugs.[1] Some studies have shown that compounds synthesized from this precursor can inhibit collagen production, which is beneficial in treating fibrotic diseases.[1]

-

Organic Synthesis: As a versatile intermediate, it is widely used in organic synthesis to introduce the 2-(pyridin-2-yl)acetyl moiety into more complex molecules.[1][2]

-

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides.[3] this compound serves as a precursor for the development of new agrochemicals.[2][3]

-

Materials Science: The reactive acyl chloride group allows for its incorporation into functional materials.[1]

Reaction Pathway with Nucleophiles

The primary utility of this compound in synthesis is its reaction with nucleophiles to form a new acyl derivative.

Safety and Handling

Due to its reactivity, this compound must be handled with care.

-

Corrosivity: It is a corrosive compound that can cause severe skin burns and eye damage.[2][5]

-

Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[4] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.[4]

-

Inhalation: Inhalation can cause irritation to the respiratory system.[2][5] All handling should be performed in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[6]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5] For spills, use an inert absorbent material and dispose of it as hazardous waste.[4] Do not use water to clean up spills.[4][5]

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-(Pyridin-2-yl)acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2-(Pyridin-2-yl)acetyl chloride, a key intermediate in organic synthesis and pharmaceutical development. The document details the molecule's structural identifiers, predicted geometric parameters, and spectroscopic signature. A detailed experimental protocol for its synthesis is also provided. The inherent reactivity of the acyl chloride functional group, influenced by the adjacent pyridine ring, is discussed in the context of its applications as a versatile building block in the synthesis of complex organic molecules.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an acetyl chloride group. The presence of the highly reactive acyl chloride moiety makes it a valuable reagent for acylation reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 144659-13-2 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)Cl |

| InChI | InChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2 |

| InChIKey | JMZMVURYVHXGKK-UHFFFAOYSA-N |

digraph "2-(Pyridin-2-yl)acetyl_chloride" { graph [fontname="Arial", label="Chemical Structure of this compound", labelloc=t, fontsize=12]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1; C1 -- C6; C6 -- C7; C7 -- O1 [style=double]; C7 -- Cl1; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C6 -- H6;

// Positioning C1 [pos="0,0!"]; N1 [pos="-1.2,-0.7!"]; C5 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C3 [pos="1.2,-2.1!"]; C2 [pos="1.2,-0.7!"]; C6 [pos="0,1.5!"]; C7 [pos="1.5,2.2!"]; O1 [pos="2.7,1.8!"]; Cl1 [pos="1.5,3.7!"]; H1[pos="2.2,-0.3!"]; H2[pos="2.2,-2.5!"]; H3[pos="0,-3.8!"]; H4[pos="-2.2,-2.5!"]; H5[pos="-0.8,1.9!"]; H6[pos="-0.3,2.2!"]; }

Caption: 2D structure of this compound.

Chemical Bonding and Molecular Geometry

Due to the lack of publicly available crystal structure data, the bond lengths and angles for this compound have been predicted using computational chemistry methods. These calculations provide valuable insights into the molecule's geometry. The pyridine ring is aromatic and planar, while the acetyl chloride group exhibits trigonal planar geometry around the carbonyl carbon.

Table 2: Predicted Bond Lengths and Angles for this compound *

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C=O | 1.18 - 1.20 | O=C-Cl | 120 - 122 |

| C-Cl | 1.78 - 1.82 | O=C-CH₂ | 123 - 125 |

| C-C (acetyl) | 1.50 - 1.54 | Cl-C-CH₂ | 113 - 115 |

| C-C (ring-acetyl) | 1.51 - 1.55 | C(ring)-CH₂-C | 110 - 112 |

| C-C (in ring) | 1.38 - 1.40 | ||

| C-N (in ring) | 1.33 - 1.35 |

*Note: These values are based on computational models of similar acyl chlorides and pyridine derivatives and should be considered estimates. Experimental verification is required for definitive values.

Spectroscopic Properties

Table 3: Predicted Spectroscopic Data for this compound *

| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Pyridine-H (α) | δ 8.5 - 8.7 ppm |

| Pyridine-H (γ) | δ 7.7 - 7.9 ppm | |

| Pyridine-H (β) | δ 7.2 - 7.4 ppm | |

| -CH₂- | δ 4.0 - 4.3 ppm | |

| ¹³C NMR | C=O | δ 170 - 173 ppm |

| Pyridine-C (α) | δ 150 - 152 ppm | |

| Pyridine-C (ipso) | δ 155 - 158 ppm | |

| Pyridine-C (γ) | δ 136 - 138 ppm | |

| Pyridine-C (β) | δ 122 - 125 ppm | |

| -CH₂- | δ 45 - 48 ppm | |

| FT-IR | C=O stretch (acyl chloride) | 1785 - 1815 cm⁻¹ (strong) |

| C=C, C=N stretch (pyridine) | 1400 - 1600 cm⁻¹ (multiple bands) | |

| C-Cl stretch | 650 - 800 cm⁻¹ |

*Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 2-(pyridin-2-yl)acetic acid, often available as the hydrochloride salt. The conversion is achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound from 2-(Pyridin-2-yl)acetic acid hydrochloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[1][2][3]

Materials:

-

2-(Pyridin-2-yl)acetic acid hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyridin-2-yl)acetic acid hydrochloride (1 equivalent).

-

Add an excess of thionyl chloride (2-3 equivalents). Alternatively, the reaction can be carried out in an inert solvent like anhydrous dichloromethane.

-

Optionally, a catalytic amount of dry N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is stirred and gently heated to reflux (the temperature will depend on the boiling point of the solvent, if used, or thionyl chloride itself, which is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

The crude this compound is obtained as an oil or a low-melting solid and is often used in the next synthetic step without further purification. If purification is necessary, vacuum distillation can be attempted, although decomposition may occur.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group.[4] The carbonyl carbon is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group. This makes the compound a potent acylating agent.

The proximity of the pyridine nitrogen can influence the reactivity of the acetyl chloride moiety. The nitrogen atom can act as a Lewis base and may interact with reagents or catalysts.

Key Reactions:

-

Esterification: Reacts readily with alcohols to form esters.[4]

-

Amidation: Reacts with primary and secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Due to its reactivity, this compound is a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry for the preparation of novel drug candidates.[4]

Conclusion

This compound is a fundamentally important reagent in organic synthesis. Its structure, characterized by a pyridine ring attached to a reactive acyl chloride, provides a versatile platform for the synthesis of more complex molecules. While experimental data on its precise geometric and spectroscopic properties are limited, computational methods and analysis of analogous structures provide a solid foundation for its characterization and use in research and development. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling its application in various synthetic endeavors.

References

An In-depth Technical Guide to 2-(Pyridin-2-yl)acetyl chloride (CAS Number: 144659-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)acetyl chloride (CAS No. 144659-13-2), a reactive acyl chloride containing a pyridine moiety. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. Particular emphasis is placed on its potential applications in organic synthesis and medicinal chemistry, notably as a precursor for compounds with anti-inflammatory and anti-fibrotic activities. Detailed experimental protocols, reaction mechanisms, and safety considerations are also presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a derivative of acetic acid, characterized by the substitution of a pyridin-2-yl group on the acetyl moiety. The presence of the highly reactive acyl chloride functional group makes it a valuable intermediate in various chemical transformations. While specific experimentally determined physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature, its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144659-13-2 | [1][2] |

| Molecular Formula | C₇H₆ClNO | [1][3] |

| Molecular Weight | 155.58 g/mol | [1][3] |

| Appearance | Yellowish liquid (reported) | [2] |

| Boiling Point | N/A | [2] |

| Melting Point | N/A | [2] |

| Density | N/A | [2] |

| Solubility | Reacts with water | [3] |

Note: "N/A" indicates that the data is not available in the cited sources.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1810 cm⁻¹ characteristic of the C=O stretching vibration of an acyl chloride.[4][5] Aromatic C-C and C-N stretching vibrations from the pyridine ring would likely appear in the 1400-1600 cm⁻¹ range.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the pyridine ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet.

-

¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-180 ppm.

-

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, 2-(pyridin-2-yl)acetic acid. The most common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[6]

Materials:

-

2-(Pyridin-2-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., benzene, toluene)[6]

-

Dry glassware

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend or dissolve 2-(pyridin-2-yl)acetic acid in an excess of anhydrous dichloromethane.

-

Slowly add thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the stirring mixture at room temperature. The addition may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use an efficient trapping system to capture the volatile and corrosive byproducts.

-

The resulting crude this compound, often a yellowish oil, can be used directly in subsequent reactions or purified by vacuum distillation if necessary.[6]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Diagram 1: General Reactivity of this compound

Caption: Nucleophilic acyl substitution reactions of this compound.

Applications in Organic Synthesis

This compound serves as a key building block for the synthesis of a wide range of more complex molecules, particularly those with pharmaceutical applications.

Experimental Protocol: Amide Synthesis

This protocol provides a general method for the synthesis of amides from this compound.[7]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base such as triethylamine.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

The product can be further purified by recrystallization or column chromatography.

Diagram 2: Workflow for Amide Synthesis

Caption: Step-by-step workflow for the synthesis of amides.

Biological and Medicinal Chemistry Relevance

Derivatives of this compound have garnered interest in the field of drug discovery due to their potential anti-inflammatory and anti-fibrotic properties.[1]

Anti-Inflammatory Activity

Pyridine-containing compounds are known to exhibit a range of biological activities, including anti-inflammatory effects. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some pyridine derivatives have been shown to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[10]

Diagram 3: Potential Anti-Inflammatory Signaling Pathways

Caption: Generalized anti-inflammatory signaling pathways potentially targeted by pyridine derivatives.

Anti-Fibrotic Activity

Some studies have suggested that derivatives of this compound may have potential in treating fibrotic diseases by inhibiting collagen production.[1] Fibrosis is characterized by the excessive accumulation of extracellular matrix components, primarily collagen. The mechanism of action in this context is not well-elucidated but may involve the modulation of signaling pathways that regulate fibroblast activity and collagen synthesis.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, as it will readily hydrolyze. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its high reactivity makes it a valuable precursor for the synthesis of a variety of compounds, including amides and esters, some of which have shown promise as anti-inflammatory and anti-fibrotic agents. While there is a need for more comprehensive data on its physical and spectroscopic properties, the available information provides a solid foundation for its application in research and development. Proper handling and safety precautions are essential when working with this reactive compound.

References

- 1. Buy this compound | 144659-13-2 [smolecule.com]

- 2. Cas 144659-13-2,this compound | lookchem [lookchem.com]

- 3. Buy 2-(Pyridin-3-yl)acetyl chloride | 120067-55-2 [smolecule.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 7. Amide Synthesis [fishersci.dk]

- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Pyridin-2-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-(Pyridin-2-yl)acetyl chloride, a key reagent in synthetic organic chemistry and pharmaceutical development. Its distinct chemical properties make it a valuable building block in the creation of complex molecular architectures.

Core Chemical Properties

This compound is a pyridine-substituted acyl halide. The placement of the nitrogen atom adjacent to the acetyl chloride side chain may influence the molecule's reactivity and stability through potential intramolecular coordination.[1] This structural feature is critical for its application in targeted chemical syntheses.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₆ClNO[1][2] |

| Molecular Weight | 155.58 g/mol [1][2][3] |

| CAS Number | 144659-13-2[2] |

| IUPAC Name | 2-pyridin-2-ylacetyl chloride[2] |

| Canonical SMILES | C1=CC=NC(=C1)CC(=O)Cl[2] |

| InChI Key | JMZMVURYVHXGKK-UHFFFAOYSA-N[2] |

Synthesis and Reactivity

The synthesis of pyridine-substituted acyl chlorides like this compound is rooted in the broader field of pyridineacetic acid derivative chemistry.[1] The acyl chloride functional group significantly enhances the compound's electrophilicity, making it highly reactive towards nucleophiles. This reactivity is a key attribute for its utility in synthetic chemistry, particularly in pharmaceutical applications where precise and selective bond formation is essential.[2]

Logical Relationship: Structure to Reactivity

The following diagram illustrates the relationship between the chemical structure of this compound and its resulting chemical reactivity, which is central to its application in chemical synthesis.

Caption: Relationship between structure and reactivity of this compound.

References

An In-depth Technical Guide on the Reactivity of 2-(Pyridin-2-yl)acetyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-(pyridin-2-yl)acetyl chloride with a range of common nucleophiles, including amines, alcohols, and thiols. This compound is a valuable bifunctional reagent in organic synthesis, combining the reactivity of an acyl chloride with the coordination and hydrogen bonding capabilities of a pyridine ring. This unique combination makes it a versatile building block in the synthesis of a wide array of compounds, particularly in the development of novel pharmaceutical agents. This document details the fundamental reaction mechanisms, presents quantitative data on reaction yields, and provides exemplary experimental protocols for the synthesis of amides, esters, and thioesters.

Introduction

This compound is a reactive acylating agent that readily participates in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride leaving group. The presence of the pyridine ring at the α-position influences the reactivity of the acyl chloride through inductive effects and potential intramolecular interactions. This guide explores the scope and limitations of these reactions, providing a valuable resource for chemists engaged in synthetic and medicinal chemistry.

General Reaction Mechanism

The primary reaction pathway for the interaction of this compound with nucleophiles is the nucleophilic acyl substitution mechanism. This process can be catalyzed by a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct and, in some cases, to activate the acyl chloride via the formation of a more reactive acylpyridinium ion intermediate.

The general workflow for this reaction can be visualized as follows:

Reactivity with Amine Nucleophiles: Synthesis of Amides

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N-substituted 2-(pyridin-2-yl)acetamides. These amides are of significant interest in medicinal chemistry due to their potential biological activities. The reaction typically proceeds rapidly at room temperature in the presence of a non-nucleophilic base to scavenge the HCl generated.

Quantitative Data

The following table summarizes the yields for the synthesis of various N-substituted 2-(pyridin-2-yl)acetamides.

| Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | - | 1,2-Dichloroethane | 0.08 | 97 | [1] |

| Benzylamine | NaHCO₃ | Dichloromethane | 0.67 | 100 | [2] |

| Various Amino Acids | - | Basic Medium | - | Good to Excellent | [3] |

| Indoline | - | Toluene | 0.33 (Microwave) | Good | [4] |

Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-2-yl)acetamide

This protocol is adapted from the synthesis of a related acetamide and illustrates a typical procedure for the acylation of an amine.[1]

-

Reactant Preparation: Dissolve 2-aminopyridine (2.8 g, 30 mmol) in 25 mL of 1,2-dichloroethane in a 50 mL glass vessel.

-

Reaction: Slowly add chloroacetyl chloride (a related acyl chloride) dropwise to the solution.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 80 °C (300 W).

-

Work-up: After cooling, adjust the pH of the reaction mixture to 9 with a saturated aqueous sodium hydroxide solution. Extract the mixture twice with dichloroethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Recrystallize the crude product from acetonitrile to yield 2-chloro-N-pyridin-2-ylacetamide (4.9 g, 97% yield) as a pink solid.[1]

Reactivity with Alcohol and Phenol Nucleophiles: Synthesis of Esters

This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are often carried out in the presence of a base like pyridine, which can also act as a nucleophilic catalyst. The reaction with phenols is generally slower than with aliphatic alcohols.[5]

Quantitative Data

The following table presents yield data for the esterification of various alcohols and phenols with acyl chlorides. While not all data is specific to this compound, it provides a useful comparison of reactivity.

| Nucleophile (Alcohol/Phenol) | Acylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| Ethanol | 2-Pyridylacetic acid/HCl | - | Ethanol | 35-40 | [3] |

| (±)‐1‐Phenylethanol | Valeroyl chloride | Cp₂TiCl/Mn | THF | 99 | |

| 2‐Phenylethanol | Benzoyl chloride | Cp₂TiCl/Mn | THF | 99 | |

| Phenol | Benzoyl chloride | Cp₂TiCl/Mn | THF | 78 |

Experimental Protocol: Synthesis of Ethyl 2-(pyridin-2-yl)acetate

This protocol describes the synthesis of the target ester starting from α-picoline, which is a common precursor to 2-(pyridin-2-yl)acetic acid and its derivatives.[3]

-

Preparation of Picolyllithium: In a 2-L three-necked flask, react lithium chips (13.9 g, 2 gram atoms) with bromobenzene (157 g, 1 mole) in 800 mL of absolute ether to form phenyllithium. Then, add α-picoline (93.1 g, 1 mole) dropwise to form a dark red-brown solution of picolyllithium.

-

Carbonation: Pour the picolyllithium solution onto crushed Dry Ice (500-750 g).

-

Esterification: After the excess Dry Ice has evaporated, remove the ether and add 750 mL of absolute ethanol. Saturate the solution with dry hydrogen chloride while cooling in an ice bath and let it stand overnight.

-

Work-up: Remove the solvent by distillation under reduced pressure. Dissolve the residue in chloroform and add a paste of potassium carbonate (225 g) in water (135 mL). Stir vigorously just below the boiling point for 1 hour.

-

Purification: Decant the chloroform solution and remove the solvent by distillation. Fractionate the residue under reduced pressure to obtain ethyl 2-pyridylacetate as a light yellow liquid (58–66 g, 35–40% yield).[3]

Reactivity with Thiol Nucleophiles: Synthesis of Thioesters

The reaction of this compound with thiols provides a direct route to the corresponding thioesters. Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction generally proceeds under similar conditions to those used for amines and alcohols.

General Reaction Scheme

The formation of a thioester from this compound and a thiol can be represented by the following signaling pathway diagram:

Experimental Protocol: General Procedure for the Synthesis of a Thioester

A general procedure for the synthesis of thioesters from acyl chlorides is as follows:

-

Reactant Preparation: Dissolve the thiol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane or THF under an inert atmosphere.

-

Reaction: Cool the solution to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired thioester.

Conclusion

This compound is a highly versatile reagent for the acylation of a wide range of nucleophiles. Its reactions with amines, alcohols, and thiols provide efficient and high-yielding routes to the corresponding amides, esters, and thioesters, which are valuable compounds in pharmaceutical and materials science research. The presence of the pyridine moiety offers opportunities for further functionalization and can influence the biological activity of the resulting products. The experimental protocols provided herein serve as a practical guide for the synthesis of these important classes of compounds. Further research into the reaction kinetics and the development of catalytic, enantioselective transformations using this reagent would be a valuable extension of the current knowledge.

References

- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Electrophilicity of the Acyl Chloride Group in 2-(Pyridin-2-yl)acetyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the acyl chloride group in 2-(Pyridin-2-yl)acetyl chloride, a key building block in organic synthesis and pharmaceutical development. The document elucidates the electronic factors governing its reactivity, presents available quantitative data, and offers detailed experimental protocols for its application in acylation reactions. Through a combination of theoretical principles and practical methodologies, this guide serves as a critical resource for professionals leveraging this versatile reagent in their research and development endeavors.

Introduction

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its reactivity is primarily dictated by the highly electrophilic acyl chloride moiety, which is modulated by the electronic properties of the adjacent pyridin-2-yl group. Understanding the interplay of these factors is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This guide will delve into the core principles governing the electrophilicity of this compound, supported by spectroscopic data, comparative reactivity analysis, and practical synthetic protocols.

Factors Influencing the Electrophilicity of the Acyl Chloride Group

The electrophilicity of the carbonyl carbon in an acyl chloride is a confluence of inductive and resonance effects. In the case of this compound, the pyridine ring introduces an additional layer of electronic influence.

2.1. Inductive and Resonance Effects of the Acyl Chloride Group

Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom. This effect polarizes the carbon-chlorine bond, rendering the carbonyl carbon highly electron-deficient and thus, a potent electrophile. While the chlorine atom possesses lone pairs that could participate in resonance donation to the carbonyl group, this effect is minimal due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon.

2.2. Electronic Influence of the Pyridin-2-yl Group

The pyridin-2-yl substituent exerts a significant influence on the reactivity of the adjacent acyl chloride. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-withdrawing effect through induction. This further enhances the electrophilicity of the carbonyl carbon.

Furthermore, under certain reaction conditions, particularly in the presence of a nucleophile that can act as a base, the pyridine nitrogen can play a more direct role. It can attack the acyl chloride intramolecularly or, more commonly in intermolecular reactions, be protonated or coordinate to a Lewis acid, which enhances the electron-withdrawing nature of the ring.

A crucial aspect of reactions involving acyl chlorides in the presence of pyridine (or a pyridine-containing substrate) is the potential formation of a highly reactive N-acylpyridinium salt . This intermediate is significantly more electrophilic than the parent acyl chloride due to the presence of a formal positive charge on the pyridine nitrogen.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the literature, its electrophilicity can be inferred and compared with related compounds using spectroscopic data and Hammett parameters.

Table 1: Typical ¹³C NMR Chemical Shifts for Carbonyl Carbons in Acyl Chlorides and Related Compounds

| Compound Class | Typical ¹³C NMR Chemical Shift (ppm) | Reference |

| Acyl Chlorides | 160 - 180 | [1][2] |

| Acid Anhydrides | 160 - 175 | General textbook data |

| Esters | 165 - 175 | [1][2] |

| Carboxylic Acids | 170 - 185 | [1][2] |

| Amides | 165 - 180 | [1][2] |

Note: The chemical shift of the carbonyl carbon is a useful indicator of its electrophilicity. A more downfield shift (higher ppm) generally correlates with greater electron deficiency and higher electrophilicity.

Table 2: Hammett Sigma (σ) Constants for Relevant Substituents

| Substituent | σ_meta_ | σ_para_ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -Pyridin-2-yl | ~0.3 | ~0.4 |

Note: Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent on a benzene ring. Positive values indicate an electron-withdrawing effect. The values for the pyridin-2-yl group are approximate and can vary depending on the reaction conditions.

Experimental Protocols

The high reactivity of this compound makes it a valuable reagent for the synthesis of amides and esters. The following are generalized protocols that can be adapted for specific substrates.

4.1. General Protocol for Amide Synthesis

This protocol describes the acylation of a primary or secondary amine with an acyl chloride.

Materials:

-

Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[3]

4.2. General Protocol for Ester Synthesis

This protocol outlines the acylation of an alcohol with an acyl chloride.

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine (as solvent and base) or a non-nucleophilic base like triethylamine (1.5 equiv)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the alcohol in anhydrous DCM or use pyridine as the solvent in a round-bottom flask under an inert atmosphere.

-

If not using pyridine as the solvent, add the non-nucleophilic base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound to the cooled alcohol solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M aqueous HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation.[4]

Mandatory Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Caption: Formation of the highly reactive N-acylpyridinium intermediate.

Conclusion

The electrophilicity of the acyl chloride group in this compound is a result of the potent inductive effects of both the chlorine atom and the pyridin-2-yl ring. This inherent reactivity makes it an efficient acylating agent for a wide range of nucleophiles. While specific quantitative kinetic data remains an area for further investigation, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for the effective utilization of this important synthetic intermediate in research and development. The potential for the formation of a highly reactive N-acylpyridinium intermediate should always be considered when planning reactions with this compound, as it can significantly influence the reaction pathway and outcome.

References

The Pivotal Role of 2-(Pyridin-2-yl)acetyl Chloride in the Synthesis of Biologically Active Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yl)acetyl chloride is a highly reactive acyl chloride compound featuring a pyridine ring. While direct biological activities of this compound are not extensively documented, its significance in medicinal chemistry lies in its role as a crucial intermediate for the synthesis of a diverse range of biologically active molecules. Its electrophilic nature makes it an ideal building block for introducing the 2-(pyridin-2-yl)acetyl moiety into larger molecular scaffolds. This technical guide provides an in-depth overview of the potential biological activities stemming from derivatives of this compound, with a focus on anti-fibrotic and anti-inflammatory applications.

Anti-Fibrotic Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

Recent research has highlighted the potential of pyrimidine derivatives synthesized using precursors related to this compound in the treatment of fibrosis. These compounds have been shown to exhibit significant anti-fibrotic activity, primarily through the inhibition of collagen production.

Quantitative Data on Anti-Fibrotic Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated for their ability to inhibit the proliferation of immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized below.

| Compound ID | Chemical Name | IC50 (µM) on HSC-T6 cells |

| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69[1][2] |

| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81[1][2] |

These results indicate that the synthesized compounds exhibit promising anti-fibrotic activity, with potency in the mid-micromolar range.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of the aforementioned 2-(pyridin-2-yl)pyrimidine derivatives.

Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (Intermediate 11)

A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (5.7 g, 15.69 mmol) in methanol (150 mL) was treated with palladium on carbon (200 mg, 0.18 mmol). The mixture was then subjected to a hydrogen atmosphere for 24 hours. Following the reaction, the catalyst was removed by filtration through Celite, and the solvent was evaporated under reduced pressure to yield the desired carboxylic acid intermediate.[1]

General Procedure for the Synthesis of Final Amide Derivatives (e.g., 12m and 12q)

To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1 equivalent) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) were added at 0°C. The mixture was stirred for 30 minutes, followed by the addition of the appropriate substituted aniline (1.2 equivalents). The reaction was allowed to proceed at room temperature for 12 hours. The reaction mixture was then diluted with DCM and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to afford the final amide derivative.[1]

Anti-Fibrosis Activity Evaluation

Cell Culture: Immortalized rat hepatic stellate cells (HSC-T6) were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1][2]

Cell Viability Assay (MTT Assay): HSC-T6 cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1][2]

Collagen Production Assessment: The anti-fibrotic activity was further evaluated by Picro-Sirius red staining, a hydroxyproline assay, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression in the cell culture medium. These assays collectively demonstrated that compounds 12m and 12q effectively inhibited collagen expression and hydroxyproline content in vitro.[1][2]

Visualizations

Synthesis Workflow of Anti-Fibrotic Pyrimidine Derivatives

Caption: Synthetic pathway for 2-(pyridin-2-yl)pyrimidine derivatives.

Potential Mechanism of Anti-Fibrotic Action

Caption: TGF-β signaling in collagen synthesis and potential inhibition.

Discussion

The high reactivity of the acyl chloride group in this compound makes it a versatile reagent for introducing the pyridinylacetyl moiety into various molecular frameworks through reactions with nucleophiles like amines and alcohols. This versatility has been exploited in the synthesis of compounds with a range of potential therapeutic applications.

The anti-fibrotic activity of the pyrimidine derivatives highlights a promising avenue for drug discovery, originating from a 2-(pyridin-2-yl) structural motif. The inhibition of collagen production is a key therapeutic strategy for fibrotic diseases such as scleroderma, and the derivatives discussed herein demonstrate a tangible link between this chemical class and a clinically relevant biological outcome.

Furthermore, the broader class of pyridine-containing compounds has been associated with anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. While not directly demonstrated for the pyrimidine derivatives, this suggests that other compounds synthesized from this compound could be explored for their potential to modulate inflammatory pathways.

Conclusion

This compound is a valuable synthetic intermediate whose true biological potential is realized through its derivatives. The anti-fibrotic activity of 2-(pyridin-2-yl)pyrimidine compounds, supported by quantitative data and detailed experimental protocols, underscores the importance of this chemical scaffold in the development of novel therapeutics. Future research efforts could focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as exploring other biological targets for compounds derived from this versatile building block.

References

Navigating the Synthesis Maze: A Technical Guide to the Safe Handling of 2-(Pyridin-2-yl)acetyl chloride

Disclaimer: This document provides a technical overview of safety and handling precautions for 2-(Pyridin-2-yl)acetyl chloride. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following information is a composite guide based on the known hazards of its structural analogs, acetyl chloride and 2-acetylpyridine. It is imperative for all researchers, scientists, and drug development professionals to obtain a substance-specific SDS from their supplier before handling this chemical. The information herein should be used as a supplementary resource to, not a replacement for, the supplier's official documentation and a thorough risk assessment.

Hazard Identification and Classification

This compound is a bifunctional molecule, and its hazard profile is expected to be a combination of the highly reactive acetyl chloride moiety and the toxicological properties of the pyridine ring. The acetyl chloride group imparts significant corrosivity and reactivity, particularly with water and other nucleophiles. The 2-substituted pyridine component suggests potential for toxicity, including skin, eye, and respiratory irritation.[1][2]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the anticipated hazard classification is summarized below.

Table 1: Anticipated GHS Classification for this compound

| Hazard Class | Hazard Category | Anticipated Hazard Statement(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[3][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3/4 (Anticipated) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2] |

Physical and Chemical Hazard Data

The presence of the acetyl chloride group suggests that this compound is likely a colorless to yellow fuming liquid with a pungent odor.[4] It is expected to react violently with water, releasing corrosive hydrogen chloride gas.

Table 2: Predicted Physicochemical Information

| Property | Predicted Value/Information | Source Analogue |

| Physical State | Liquid | Acetyl chloride[4] |

| Appearance | Colorless to yellow, fuming | Acetyl chloride |

| Odor | Pungent | Acetyl chloride[4] |

| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[4] | Acetyl chloride |

| Boiling Point | > 51°C (124°F) | Acetyl chloride[4] |

| Flash Point | < 23°C (73°F) | Acetyl chloride[4] |

Handling and Storage Protocols

Safe handling and storage of this compound are critical to prevent exposure and incidents.

Engineering Controls

-

Fume Hood: All manipulations must be conducted in a certified chemical fume hood to control exposure to vapors.

-

Ventilation: The fume hood should have adequate ventilation.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this hazardous material.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles and a full-face shield are required.[5] |

| Skin | Gloves | Chemical-resistant gloves (e.g., butyl rubber or Viton™). Double gloving is recommended. |

| Body | Lab coat | A flame-resistant lab coat should be worn over personal clothing. |

| Respiratory | Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for certain operations or in case of ventilation failure. |

Storage

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[3]

-

Ventilation: Store in a well-ventilated, dry area.

-

Temperature: Keep in a cool, designated flammable liquids storage cabinet.

-

Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spills

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb with a dry, inert material (e.g., sand or vermiculite). Do not use combustible materials.

-

Neutralization: Cautiously neutralize the residue with a suitable agent like sodium bicarbonate.

-

Collection: Collect the absorbed material into a sealed container for hazardous waste disposal.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT USE WATER.

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

Caption: Safe handling workflow for this compound.

Conclusion

While this compound is a valuable reagent in organic synthesis and drug discovery, its handling demands the utmost caution.[7] The predicted hazards, stemming from its acetyl chloride and pyridine moieties, necessitate stringent adherence to safety protocols, including the use of appropriate engineering controls, personal protective equipment, and emergency preparedness. Researchers must prioritize obtaining a supplier-specific SDS and conducting a thorough risk assessment before commencing any work with this compound. This proactive approach to safety is paramount in mitigating the risks associated with this reactive and potentially toxic chemical.

References

2-(Pyridin-2-yl)acetyl chloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the material safety data for 2-(Pyridin-2-yl)acetyl chloride (CAS No. 144659-13-2). Due to the limited availability of a complete, formally published Material Safety Data Sheet (MSDS) for this specific compound, this guide amalgamates available data with extrapolated information from structurally related compounds, namely acetyl chloride and 2-acetylpyridine. All inferred data is clearly indicated. This document is intended for use by qualified professionals in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a yellowish liquid that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances.[1] Its reactivity stems from the presence of a highly electrophilic acyl chloride functional group.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Acetyl Chloride (for comparison) | 2-Acetylpyridine (for comparison) |

| CAS Number | 144659-13-2[1] | 75-36-5[2] | 1122-62-9[3] |

| Molecular Formula | C₇H₆ClNO[1] | C₂H₃ClO[2] | C₇H₇NO[3] |

| Molecular Weight | 155.58 g/mol [1] | 78.49 g/mol [2] | 121.14 g/mol [3] |

| Appearance | Yellowish liquid (inferred)[1] | Colorless, fuming liquid[2] | Viscous colorless liquid[3] |

| Boiling Point | Data not available | 52 °C (126 °F; 325 K)[2] | 188-189 °C[3] |

| Density | Data not available | 1.104 g/mL[2] | 1.08 g/mL[3] |

| Flash Point | Data not available | 4 °C / 39.2 °F[4] | 73 °C (163 °F; 346 K)[3] |

| Solubility | Reacts with water (inferred) | Reacts violently with water[4] | Soluble in ether and acids[5] |

Section 2: Hazard Identification and Toxicological Data

Due to its corrosive nature, this compound should be handled with extreme care to avoid irritation to the skin, eyes, and respiratory system.[1] The acyl chloride functional group is highly reactive and will react violently with water and other nucleophiles, releasing hydrogen chloride gas.

Table 2: Toxicological Data of Related Compounds

| Compound | LD₅₀ (Oral, Rat) | LC₅₀ (Inhalation) | Notes |

| This compound | Data not available | Data not available | Expected to be corrosive and toxic upon inhalation or ingestion. |

| Acetyl Chloride | 910 mg/kg | Data not available | Causes severe skin burns and eye damage.[4] |

| 2-Acetylpyridine | Data not available | Data not available |

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

Use non-sparking tools.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as water, alcohols, amines, and strong bases.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors.

Section 4: Experimental Protocols

Synthesis of this compound from 2-(Pyridin-2-yl)acetic acid

This protocol is adapted from a general procedure for the synthesis of acid chlorides from carboxylic acids using thionyl chloride.

Materials:

-

2-(Pyridin-2-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Pyridine (catalytic amount, optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-(pyridin-2-yl)acetic acid in an excess of thionyl chloride (approximately 2-3 equivalents).

-

Add a catalytic amount of pyridine (e.g., a few drops), if desired, to accelerate the reaction.

-

Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.

Reaction of this compound with an Amine (General Procedure for Amide Formation)

This protocol is a general method for the acylation of a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Dry aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the amine and a slight excess of the tertiary amine base (e.g., 1.1 equivalents) in the dry aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound in the same dry solvent and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water, a dilute acid solution (to remove excess amine and base), and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.

-

The product can be further purified by recrystallization or column chromatography.

Section 5: First Aid and Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

-

Carefully neutralize the spill with a weak base (e.g., sodium bicarbonate) if appropriate and safe to do so.

-

Collect the absorbed material into a suitable container for disposal.

-

Do not allow the material to enter drains or waterways.

Section 6: Signaling Pathways and Workflow Diagrams

Caption: First aid workflow for exposure to this compound.

Caption: Workflow for responding to a spill of this compound.

Disclaimer: This document is intended as a guide and does not replace a formal Material Safety Data Sheet. All chemical handling should be performed by trained professionals in a controlled environment. The user is responsible for conducting a thorough risk assessment before use.

References

Methodological & Application

Synthesis of 2-(Pyridin-2-yl)acetyl chloride from Pyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2-(Pyridin-2-yl)acetyl chloride, a valuable building block in medicinal chemistry and organic synthesis, starting from pyridine.

Introduction

This compound is a reactive intermediate widely utilized in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a pyridine ring and a reactive acyl chloride group, makes it a key component in the development of novel therapeutic agents. This application note outlines a reliable synthetic pathway from pyridine and provides detailed experimental protocols for each step.

Synthetic Pathway Overview

The synthesis of this compound from pyridine is a multi-step process. A common and practical route involves the following key transformations:

-

Methylation of Pyridine: Conversion of pyridine to 2-methylpyridine (2-picoline).

-

Halogenation: Side-chain chlorination of 2-picoline to yield 2-(chloromethyl)pyridine.

-

Cyanation: Nucleophilic substitution of the chloride with a cyanide group to form 2-(pyridin-2-yl)acetonitrile.

-

Hydrolysis: Conversion of the nitrile to 2-(pyridin-2-yl)acetic acid.

-

Acyl Chloride Formation: Chlorination of the carboxylic acid to the final product, this compound.

Below is a workflow diagram illustrating the synthetic route.

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Methylpyridine from Pyridine

| Parameter | Value | Reference |

| Method | Gas-phase condensation | [1][2] |

| Reactants | Acetaldehyde, Ammonia | [1][3] |

| Catalyst | Heterogeneous catalyst (e.g., ZSM-5) | [2] |

| Temperature | 350-550 °C | [1][2] |

| Pressure | 20 kPa - 10,000 kPa | [2] |

| Yield | Mixture of 2- and 4-picoline | [3] |

Table 2: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline

| Parameter | Value | Reference |

| Method | Side-chain chlorination | [4][5] |

| Reactants | 2-Picoline, Chlorine gas | [4] |

| Initiator | Azo-bis-isobutyronitrile (AIBN) | [4] |

| Solvent | Carbon tetrachloride | [4] |

| Temperature | 60-65 °C | [4] |

| Yield | 74.6% | [4] |

Table 3: Synthesis of 2-(Pyridin-2-yl)acetonitrile from 2-(Chloromethyl)pyridine

| Parameter | Value | Reference |

| Method | Nucleophilic substitution | [6] |

| Reactants | 2-(Chloromethyl)pyridine, Sodium cyanide | [6] |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | [6] |

| Temperature | 20-25 °C | [6] |

| Yield | 82% | [6] |

Table 4: Synthesis of 2-(Pyridin-2-yl)acetic acid from 2-(Pyridin-2-yl)acetonitrile

| Parameter | Value | Reference |

| Method | Acid Hydrolysis | General Knowledge |

| Reactants | 2-(Pyridin-2-yl)acetonitrile, Sulfuric acid | General Knowledge |

| Temperature | Reflux | General Knowledge |

| Yield | High (typically >90%) | Estimated |

Table 5: Synthesis of this compound from 2-(Pyridin-2-yl)acetic acid

| Parameter | Value | Reference |

| Method | Chlorination | [7] |

| Reactants | 2-(Pyridin-2-yl)acetic acid, Thionyl chloride | [7] |

| Catalyst | Pyridine (catalytic amount) | [7] |

| Solvent | Ether (or other inert solvent) | [7] |

| Temperature | 15-20 °C | [7] |

| Yield | High (typically >90%) | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyridine (2-Picoline) from Pyridine (Industrial Method Overview)

Note: This is an overview of a large-scale industrial process and may not be suitable for a standard laboratory setting.

The synthesis of 2-picoline is typically carried out in the gas phase by reacting acetaldehyde and ammonia over a heterogeneous catalyst.[1][3] A common catalyst used is a crystalline aluminosilicate zeolite, such as ZSM-5, which may be ion-exchanged with metals like cadmium.[2] The reaction is conducted at elevated temperatures, generally between 350 °C and 550 °C, and a wide range of pressures from 20 kPa to 10,000 kPa.[1][2] This process yields a mixture of 2- and 4-methylpyridines, which are then separated by distillation.[3]

Protocol 2: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a reflux condenser connected to a chlorine absorption unit, add 46.6 g (0.50 mol) of 2-picoline, 200 mL of carbon tetrachloride, 1.0 g of azo-bis-isobutyronitrile (AIBN), a mixed solution of 50 g (0.5 mol) of calcium carbonate, and 100 g of water.[4]

-

While stirring, heat the mixture to 60-65 °C using a water bath.[4]

-

Introduce 42.6 g (0.6 mol) of chlorine gas at a uniform rate over 8 hours.[4]

-

After the addition is complete, continue stirring at the same temperature for an additional hour.

-

Cool the reaction mixture and adjust the pH to 8.0-9.0 with a sodium hydroxide solution.

-

Extract the mixture twice with an organic solvent (e.g., dichloromethane).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under normal pressure.

-

The resulting crude product is then purified by vacuum distillation, collecting the fraction at 45-47 °C / 1.5 mmHg to yield 2-(chloromethyl)pyridine.[4] The expected yield is approximately 74.6%.[4]

Protocol 3: Synthesis of 2-(Pyridin-2-yl)acetonitrile from 2-(Chloromethyl)pyridine

-

To a stirred mixture of 0.8 g of 2-(chloromethyl)pyridine and 0.06 g of tetrabutylammonium bromide at 20-25 °C, add 0.29 g of solid sodium cyanide.[6]

-

Stir the mixture for 23 hours at the same temperature.[6]

-

Monitor the reaction by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-(pyridin-2-yl)acetonitrile, which can be further purified by chromatography if necessary. The expected yield is around 82%.[6]

Protocol 4: Synthesis of 2-(Pyridin-2-yl)acetic acid from 2-(Pyridin-2-yl)acetonitrile

-

In a round-bottom flask equipped with a reflux condenser, add 2-(pyridin-2-yl)acetonitrile and an excess of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to a pH of approximately 4-5.

-

The precipitated crude 2-(pyridin-2-yl)acetic acid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Protocol 5: Synthesis of this compound from 2-(Pyridin-2-yl)acetic acid

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place a solution of 2-(pyridin-2-yl)acetic acid in an inert solvent such as ether.[7]

-

Add one equivalent of dry pyridine to the solution.[7]

-

With stirring, add one equivalent of thionyl chloride dropwise to the mixture at 15-20 °C.[7]

-

Pyridine hydrochloride will precipitate. Stir the mixture for one hour at this temperature.[7]

-

The resulting solution contains the this compound. Due to its reactivity, it is often used in situ for subsequent reactions. If isolation is required, the pyridine hydrochloride can be filtered off, and the solvent removed under reduced pressure. The crude acyl chloride can then be purified by vacuum distillation.

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery and development. The pyridine moiety is a common pharmacophore found in numerous approved drugs. The ability to introduce the 2-acetyl chloride group allows for the facile synthesis of a wide range of amides, esters, and other derivatives, which can be screened for various biological activities. For instance, derivatives of 2-(pyridin-2-yl)acetic acid have been investigated for their potential as anti-inflammatory and cardiovascular agents.

The following diagram illustrates a general reaction pathway for the derivatization of this compound.

Caption: Derivatization of this compound.

Safety Precautions

-

Pyridine and its derivatives: are flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chlorine gas: is highly toxic and corrosive. This reaction should only be performed by trained personnel in a well-maintained fume hood with appropriate safety measures in place.

-

Sodium cyanide: is extremely toxic. Handle with extreme care and have a cyanide antidote kit readily available.

-

Thionyl chloride: is corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). Handle in a fume hood and wear appropriate PPE.

-